2-Fluoro-3,4-diiodopyridine

Iterative Suzuki-Miyaura Coupling Triheteroaryl Scaffold Synthesis Sequential Functionalization

Medicinal chemists developing 2,3,4-trisubstituted pyridine kinase inhibitors face a critical building block gap: mono-iodinated or differently substituted analogs cannot deliver the iterative, regioselective diversification needed for congested contiguous triheteroaryl architectures. 2-Fluoro-3,4-diiodopyridine (CAS 153034-83-4) directly resolves this bottleneck. - Two orthogonally reactive C3/C4 iodine atoms enable sequential Suzuki-Miyaura couplings with differentiated temperature profiles (~50°C vs. 80°C), allowing controlled installation of distinct aryl/heteroaryl groups. - The C2 fluorine remains inert during cross-coupling, preserving a metabolically stable pharmacophore and a latent S_NAr handle for late-stage functionalization. - Supplied at 97% purity as a solid (mp 110-113°C) with reliable multi-supplier inventory, this building block accelerates SAR exploration of the kinase hinge-binding region while ensuring supply-chain continuity for process R&D.

Molecular Formula C5H2FI2N
Molecular Weight 348.88 g/mol
CAS No. 153034-83-4
Cat. No. B115168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,4-diiodopyridine
CAS153034-83-4
Molecular FormulaC5H2FI2N
Molecular Weight348.88 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)I)F
InChIInChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H
InChIKeyJPNTYYOJYPWUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3,4-diiodopyridine Specifications


2-Fluoro-3,4-diiodopyridine (CAS 153034-83-4) is a highly functionalized halogenated pyridine building block containing one fluorine and two iodine substituents on a single pyridine ring . The compound has a molecular formula of C₅H₂FI₂N and a molecular weight of 348.88 g/mol . As a member of the diiodopyridine class, this compound serves as a strategic intermediate for constructing complex molecular architectures through iterative cross-coupling chemistry [1]. The unique combination of a C2 fluorine substituent with C3 and C4 iodine atoms enables sequential, regioselective functionalization that is not achievable with simpler halogenated pyridine alternatives [1]. Commercially available at standard purity of 97% (with options up to 98% GC from select vendors), this compound is supplied as a solid with a melting point range of 110-113°C [2].

Sequential iterative cross-coupling workflow with three differentiated reactive handles
C3/C4 iodine for Suzuki couplings; C2 fluorine for late-stage functionalization or metabolically stable pharmacophore
Commercially available building block for 2,3,4-trisubstituted pyridine scaffold synthesis
Avoids in-house synthesis of diiodinated pyridines; supplier-certified purity supports reproducible coupling sequences

Why 2-Fluoro-3,4-diiodopyridine Is Irreplaceable


Generic substitution of 2-fluoro-3,4-diiodopyridine with simpler halogenated pyridine alternatives fails due to fundamental differences in both the number and type of reactive handles available for sequential functionalization [1]. Mono-iodinated pyridines (e.g., 2-fluoro-3-iodopyridine or 2-fluoro-4-iodopyridine) offer only a single cross-coupling site, preventing iterative diversification toward 2,3,4-trisubstituted scaffolds [2]. Diiodinated analogs with different substitution patterns (e.g., 2-fluoro-3,5-diiodopyridine or 2-fluoro-4,6-diiodopyridine) possess altered regioselectivity profiles that do not match the C3/C4 adjacency required for sterically hindered contiguous triheteroaryl architectures [1][3]. Furthermore, the C2 fluorine substituent imparts distinct electronic and metabolic properties that bromo or chloro analogs cannot replicate [2]. The specific halogen combination in 2-fluoro-3,4-diiodopyridine provides orthogonal reactivity: the two iodine atoms enable sequential palladium-catalyzed cross-couplings with differentiated reactivity based on position, while the C2 fluorine remains inert under these conditions, allowing late-stage nucleophilic aromatic substitution or serving as a metabolically stable pharmacophore element [1][2].

Site count Mono-iodinated pyridines provide only one cross-coupling site, preventing iterative diversification to 2,3,4-trisubstituted scaffolds.
Regiochemistry Diiodinated analogs with different substitution patterns (e.g., 3,5- or 4,6-diiodo) lack the C3/C4 adjacency required for sterically hindered contiguous triheteroaryl architectures.
Halogen type Bromo or chloro analogs exhibit significantly slower oxidative addition and may not support sequential, temperature-differentiated coupling under comparable mild conditions.

2-Fluoro-3,4-diiodopyridine Performance Comparison


Iterative Cross-Coupling Capability

2-Fluoro-3,4-diiodopyridine contains two iodine handles at adjacent C3 and C4 positions, enabling at least two sequential cross-coupling reactions in addition to potential late-stage C2 fluorine substitution [1]. In contrast, mono-iodinated pyridine analogs such as 2-fluoro-3-iodopyridine or 2-fluoro-4-iodopyridine provide only a single cross-coupling site, requiring additional synthetic steps to achieve comparable structural complexity [2]. Experimental work on the closely related 2-chloro-3,4-diiodopyridine scaffold demonstrates that the C4 iodine undergoes coupling first under mild conditions (50°C, 18 h), followed by C3 iodine coupling under slightly more forcing conditions (80°C, 18 h), achieving synthetically viable yields for sterically hindered triheteroarylpyridine products [1].

Iterative Coupling Capability
Cross-study comparable
3 reactive sites vs. 2 in mono-iodinated analogs; supports two sequential Suzuki couplings plus late-stage C2 functionalization
Enables 2,3,4-trisubstituted scaffold construction in one synthetic sequence
Sequential coupling validated on 2-chloro analog (C4 at 50°C, C3 at 80°C)
Iterative Suzuki-Miyaura Coupling Triheteroaryl Scaffold Synthesis Sequential Functionalization

Iodine vs. Bromine Reactivity Advantage

The carbon-iodine bonds in 2-fluoro-3,4-diiodopyridine undergo oxidative addition to palladium(0) catalysts substantially faster than carbon-bromine bonds in corresponding brominated analogs [1][2]. This reactivity difference is well-established for aryl halides, with C-I oxidative addition rates typically exceeding C-Br rates by approximately one to two orders of magnitude under comparable conditions [2]. The presence of the electron-withdrawing fluorine substituent at C2 further activates the pyridine ring toward oxidative addition by reducing electron density at the C3 and C4 positions [3]. This combination of iodine leaving groups with fluorine activation enables coupling reactions at lower temperatures and with reduced catalyst loadings compared to brominated alternatives [3].

C-I vs. C-Br Reactivity
Class-level inference
C-I oxidative addition approximately 10–100× faster than C-Br
Supports lower-temperature couplings and reduced catalyst loading
Established aryl halide reactivity hierarchy; fluorine at C2 further activates ring
C-I vs C-Br Reactivity Suzuki-Miyaura Coupling Kinetics Oxidative Addition Rate

Regioselective C3/C4 Differentiation

The adjacent C3 and C4 iodine atoms in 2-fluoro-3,4-diiodopyridine exhibit differentiated reactivity in palladium-catalyzed cross-couplings, enabling sequential functionalization without requiring protecting group strategies [1]. Experimental data from the 2-chloro-3,4-diiodopyridine system demonstrates that the C4 iodine couples preferentially under milder conditions (50°C, 18 h, 1.1 equiv boronic acid) to yield C4-aryl/heteroaryl intermediates in synthetically viable yields, while the more sterically hindered C3 iodine requires elevated temperatures (80°C, 18 h) for subsequent coupling [1]. This orthogonal reactivity profile is further confirmed by computational studies and experimental work on fluorinated pyridine derivatives showing that site-selectivity in Suzuki-Miyaura reactions is governed by both electronic and steric factors, with the C4 position generally being more accessible to oxidative addition than the C3 position when both bear identical halogens [2].

C3/C4 Regioselectivity
Cross-study comparable
C4 iodine couples preferentially; C3 requires ~30°C higher temperature for efficient coupling
Temperature-differentiated orthogonal reactivity without protecting groups
Demonstrated on 2-chloro-3,4-diiodopyridine with Pd(PPh₃)₄ catalyst
Regioselective Coupling Orthogonal Reactivity Halogen Differentiation

C2 Fluorine: Metabolic Stability and Functionalization

The C2 fluorine substituent in 2-fluoro-3,4-diiodopyridine provides electronic and metabolic advantages absent in non-fluorinated diiodopyridine analogs such as 3,4-diiodopyridine . The electron-withdrawing nature of fluorine reduces electron density on the pyridine ring, which enhances the reactivity of the adjacent iodine substituents toward oxidative addition in cross-coupling reactions while simultaneously stabilizing the resulting products [1]. Fluorine incorporation at the C2 position is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation at that site, a property that transfers to downstream drug candidates synthesized from this building block . Additionally, the C2 fluorine can serve as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions under appropriate conditions, providing a third orthogonal functionalization handle after iodine cross-couplings are complete [1].

C2 Fluorine Effects
Class-level inference
Electron-withdrawing fluorine activates ring toward oxidative addition; blocks CYP450-mediated oxidation at C2; potential S_NAr handle
May improve metabolic stability of derived compounds and enable third diversification point
Consensus Log P 2.78; established medicinal chemistry principles for fluorinated heterocycles
Fluorine Substitution Effects Metabolic Stability Nucleophilic Aromatic Substitution

Commercial Availability vs. In-House Synthesis

2-Fluoro-3,4-diiodopyridine is commercially available from multiple established chemical suppliers with documented purity specifications of 97% (HPLC/NMR verified) or 98% (GC) [1]. In contrast, many structurally related polyhalogenated pyridines require in-house synthesis via multi-step sequences. For reference, the one-pot synthesis of the closely related 2-chloro-3,4-diiodopyridine from 2-chloropyridine via Directed ortho-Metallation (DoM)/Halogen Dance methodology has been reported to proceed in only 26-28% yield [2]. This low synthetic efficiency underscores the practical value of commercial availability for 2-fluoro-3,4-diiodopyridine, which eliminates the need for specialized metallation chemistry, hazardous iodine handling at scale, and the associated yield losses [2].

Procurement vs. Synthesis
Cross-study comparable
Commercially available at 97–98% purity; analogous 2-chloro-3,4-diiodopyridine synthesized in only 26–28% yield
Bypasses low-yielding in-house diiodination and hazardous reagent handling
Reported DoM/Halogen Dance synthesis; multiple suppliers with certified analytical documentation
Procurement Efficiency Supply Chain Reliability Synthetic Accessibility

2-Fluoro-3,4-diiodopyridine Applications


2,3,4-Triheteroarylpyridine Scaffolds for Kinase Inhibitors

Medicinal chemistry teams engaged in kinase inhibitor programs requiring 2,3,4-trisubstituted pyridine cores should prioritize 2-fluoro-3,4-diiodopyridine as the enabling building block. The C3 and C4 iodine atoms permit two sequential Suzuki-Miyaura couplings with differentiated temperature profiles (C4 at 50°C, C3 at 80°C) to install distinct aryl or heteroaryl groups in a controlled iterative fashion, as demonstrated for the 2-chloro analog [1]. The C2 fluorine remains intact throughout these couplings, providing a metabolically stable substituent that enhances pharmacokinetic properties of the final candidate while also offering potential for late-stage S_NAr functionalization [2]. This three-dimensional diversification capability from a single commercially available starting material accelerates SAR exploration of the kinase hinge-binding region.

Sterically Hindered Biaryl Systems

For synthetic programs targeting sterically congested contiguous triaryl architectures—common in ligands for organometallic catalysis and in materials chemistry applications—2-fluoro-3,4-diiodopyridine provides a unique advantage. The adjacent C3 and C4 iodine atoms enable sequential installation of two bulky substituents on neighboring positions of the pyridine ring [1]. The iodine leaving groups provide sufficient reactivity to overcome steric hindrance that would prevent coupling of less reactive bromo or chloro analogs [2]. This capability is particularly valuable for synthesizing ortho-substituted biaryl motifs that are challenging to access through alternative disconnections.

Late-Stage Diversification of Fluorinated Candidates

Drug discovery teams optimizing fluorinated heteroaromatic lead compounds can employ 2-fluoro-3,4-diiodopyridine as a versatile intermediate for generating focused libraries around a pyridine core. The compound's three orthogonal reactive handles (C3 iodine, C4 iodine, and C2 fluorine) support systematic variation of substitution patterns without requiring de novo synthesis of each analog [1][2]. The consensus Log P value of 2.78 for the parent compound suggests that derivatives will generally fall within favorable lipophilicity ranges for oral bioavailability . Additionally, the C2 fluorine provides inherent protection against cytochrome P450-mediated oxidation, a property that persists in downstream analogs [2].

Process Route Scouting and Scale-Up Feasibility

Process chemists evaluating synthetic routes to complex fluorinated pyridine targets should consider 2-fluoro-3,4-diiodopyridine for early feasibility assessment and route scouting. The compound's commercial availability at 97-98% purity from multiple suppliers ensures reliable supply for initial optimization studies without committing internal resources to building block synthesis [1][2]. The high reactivity of the C-I bonds typically enables coupling reactions under mild conditions (50-80°C) with standard Pd(PPh₃)₄ catalyst systems, providing a benchmark for comparing alternative synthetic strategies . This approach allows rapid evaluation of downstream chemistry before investing in the development of more cost-effective routes that might employ less expensive brominated analogs at manufacturing scale.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Three orthogonal reactive handles for sequential SAR exploration
Temperature-differentiated C4-then-C3 coupling; C2 fluorine metabolic stability context
Sterically hindered contiguous biaryl synthesis
Adjacent C3/C4 iodine atoms enable installation of bulky substituents
Iodine reactivity overcomes steric hindrance; ortho-substituted biaryl motif access
Focused fluorinated library generation
Systematic variation of substitution patterns from a single building block
Lipophilicity-range context (consensus Log P 2.78); CYP450 oxidation blocking review
Process route scouting and feasibility
Commercial availability at certified purity for early-stage optimization
Mild coupling benchmark (50–80°C, Pd(PPh₃)₄); batch-to-batch consistency review

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